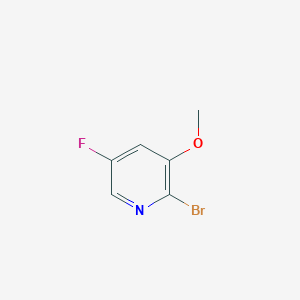
2-溴-5-氟-3-甲氧基吡啶
概述
描述
2-Bromo-5-fluoro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 5, and 3 are replaced by bromine, fluorine, and methoxy groups, respectively
科学研究应用
2-Bromo-5-fluoro-3-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specialized properties.
安全和危害
未来方向
While the future directions for this specific compound are not explicitly mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This makes them a topic of interest in various fields of research and industry .
作用机制
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of more complex molecules, which can interact with various biological targets .
Mode of Action
It is known that such compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, 2-Bromo-5-fluoro-3-methoxypyridine could act as an electrophile, reacting with a boron-based nucleophile in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the synthesis of biologically active compounds .
Result of Action
As a potential intermediate in the synthesis of biologically active compounds, it could indirectly contribute to various cellular effects .
生化分析
Biochemical Properties
2-Bromo-5-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction with p38α mitogen-activated protein kinase suggests that 2-Bromo-5-fluoro-3-methoxypyridine may influence the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
2-Bromo-5-fluoro-3-methoxypyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving p38α mitogen-activated protein kinase . This kinase is involved in the regulation of inflammatory responses, cell differentiation, and apoptosis. By modulating the activity of p38α mitogen-activated protein kinase, 2-Bromo-5-fluoro-3-methoxypyridine can impact gene expression and cellular metabolism, potentially leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-fluoro-3-methoxypyridine involves its binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate for binding to the enzyme’s active site . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways regulated by p38α mitogen-activated protein kinase. Additionally, 2-Bromo-5-fluoro-3-methoxypyridine may influence gene expression by altering the activity of transcription factors regulated by p38α mitogen-activated protein kinase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-3-methoxypyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-5-fluoro-3-methoxypyridine remains stable under inert atmosphere and room temperature conditions . Long-term exposure to different environmental conditions may lead to its degradation, potentially affecting its efficacy and cellular effects. In vitro and in vivo studies are necessary to fully understand the long-term effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-3-methoxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating p38α mitogen-activated protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluoro-3-methoxypyridine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoro-3-methoxypyridine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 5-fluoro-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetic acid or dichloromethane at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of 2-Bromo-5-fluoro-3-methoxypyridine may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Bromo-5-fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0-100°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-amino-5-fluoro-3-methoxypyridine or 2-thio-5-fluoro-3-methoxypyridine.
Oxidation: Formation of 2-bromo-5-fluoro-3-pyridinecarboxaldehyde or 2-bromo-5-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-5-fluoro-3-methoxypyridine derivatives with reduced functional groups.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 2-Bromo-5-fluoro-3-chloropyridine
- 2-Bromo-5-fluoro-3-hydroxypyridine
Uniqueness
2-Bromo-5-fluoro-3-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
属性
IUPAC Name |
2-bromo-5-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXGGDBYFFAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


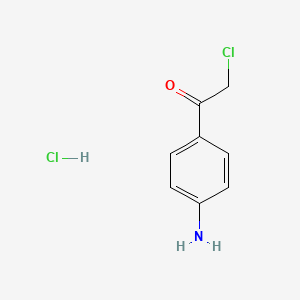


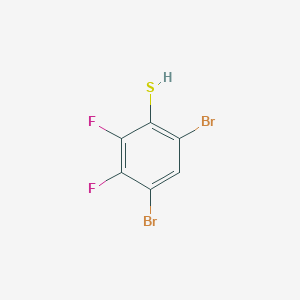
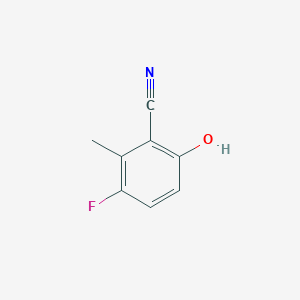
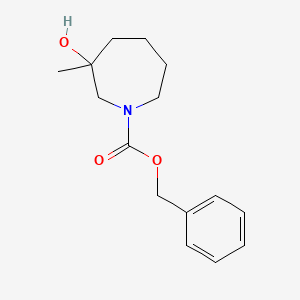
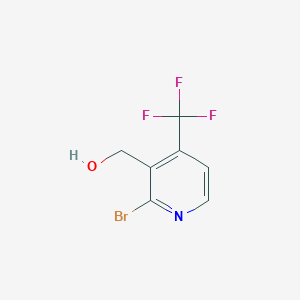
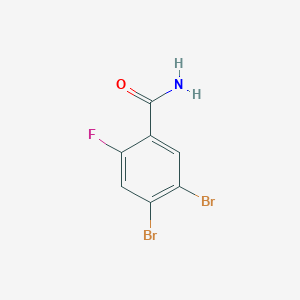
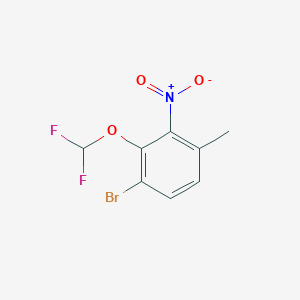
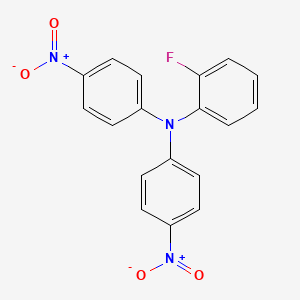
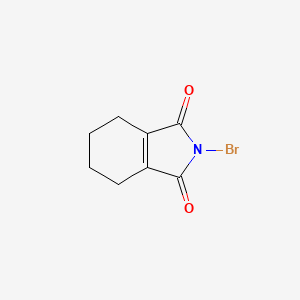
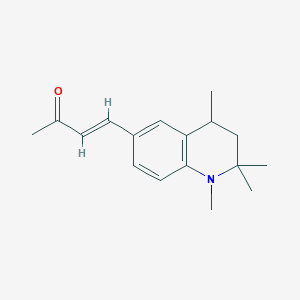

![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
